molecular formula C20H11ClFNO3 B3615991 5-(4-chlorophenoxy)-2-(4-fluorophenyl)-1H-isoindole-1,3(2H)-dione

5-(4-chlorophenoxy)-2-(4-fluorophenyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B3615991
M. Wt: 367.8 g/mol
InChI Key: STVGIFWRENISBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenoxy)-2-(4-fluorophenyl)-1H-isoindole-1,3(2H)-dione, also known as SU5402, is a small molecule inhibitor used in scientific research to study various cellular processes. It is a potent inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase activity and has been shown to have anticancer, anti-inflammatory, and neuroprotective effects.

Scientific Research Applications

5-(4-chlorophenoxy)-2-(4-fluorophenyl)-1H-isoindole-1,3(2H)-dione has been extensively used in scientific research to study various cellular processes. It is a potent inhibitor of FGFR tyrosine kinase activity, which is involved in cell growth and differentiation. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anticancer agent. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by promoting the survival of neurons in the brain.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenoxy)-2-(4-fluorophenyl)-1H-isoindole-1,3(2H)-dione involves the inhibition of FGFR tyrosine kinase activity. FGFRs are transmembrane receptors that bind to fibroblast growth factors (FGFs) and activate downstream signaling pathways involved in cell growth and differentiation. This compound binds to the ATP-binding site of FGFRs and prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It inhibits the proliferation and migration of cancer cells by blocking the FGFR signaling pathway. This compound also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by promoting the survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(4-chlorophenoxy)-2-(4-fluorophenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potency as an inhibitor of FGFR tyrosine kinase activity. It has been shown to be effective at inhibiting the growth of cancer cells in vitro and in vivo, making it a potential anticancer agent. However, one limitation of using this compound is its specificity for FGFRs. It may also inhibit other tyrosine kinases, which could lead to off-target effects.

Future Directions

There are several future directions for research involving 5-(4-chlorophenoxy)-2-(4-fluorophenyl)-1H-isoindole-1,3(2H)-dione. One area of research could be the development of more potent and specific FGFR inhibitors. Another area of research could be the investigation of the effects of this compound on other cellular processes, such as angiogenesis and wound healing. Additionally, this compound could be used in combination with other anticancer agents to enhance their efficacy.

properties

IUPAC Name

5-(4-chlorophenoxy)-2-(4-fluorophenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClFNO3/c21-12-1-7-15(8-2-12)26-16-9-10-17-18(11-16)20(25)23(19(17)24)14-5-3-13(22)4-6-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVGIFWRENISBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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